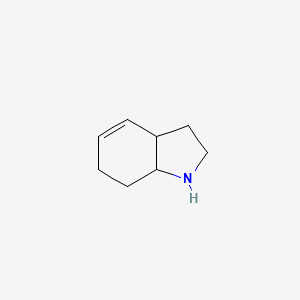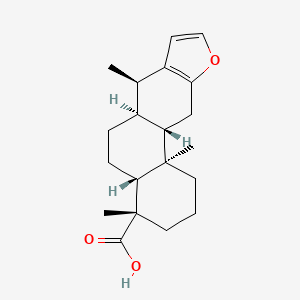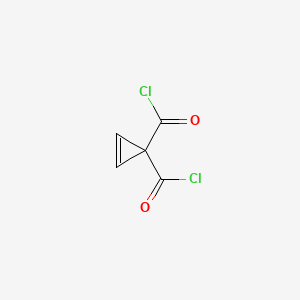
2-Picoline,5-(1-methoxyvinyl)-(6CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Picoline,5-(1-methoxyvinyl)-(6CI) is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methoxyvinyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Picoline,5-(1-methoxyvinyl)-(6CI) typically involves the reaction of 2-picoline with a suitable methoxyvinylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the substitution at the 5-position of the pyridine ring. Common reaction conditions include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-Picoline,5-(1-methoxyvinyl)-(6CI) may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and efficient separation techniques are crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Picoline,5-(1-methoxyvinyl)-(6CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The methoxyvinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.
Applications De Recherche Scientifique
2-Picoline,5-(1-methoxyvinyl)-(6CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Picoline,5-(1-methoxyvinyl)-(6CI) involves its interaction with specific molecular targets and pathways The methoxyvinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Picoline: A simpler pyridine derivative without the methoxyvinyl substitution.
3-Picoline: Another pyridine derivative with a methyl group at the 3-position.
4-Picoline: Similar to 2-Picoline but with the methyl group at the 4-position.
Uniqueness
2-Picoline,5-(1-methoxyvinyl)-(6CI) is unique due to the presence of the methoxyvinyl group at the 5-position, which imparts distinct chemical properties and reactivity compared to other picoline derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
102879-35-6 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.193 |
Nom IUPAC |
5-(1-methoxyethenyl)-2-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-9(6-10-7)8(2)11-3/h4-6H,2H2,1,3H3 |
Clé InChI |
SBHSMWFXPYCCDX-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=C)OC |
Synonymes |
2-Picoline,5-(1-methoxyvinyl)-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B560921.png)

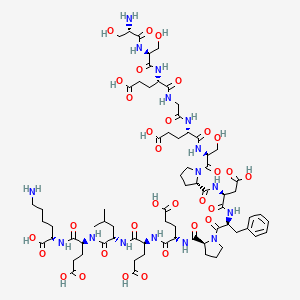
![2-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B560928.png)

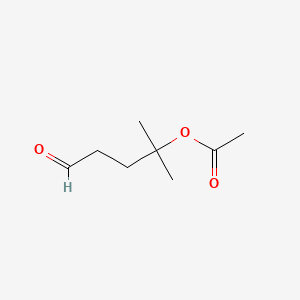
![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid methyl ester](/img/structure/B560939.png)
